What are the physical and chemical properties of 5-Amino-2,4-difluorobenzonitrile hydrochloride?
What are the physical and chemical properties of 5-Amino-2,4-difluorobenzonitrile hydrochloride?
The following technical guide provides an in-depth analysis of 5-Amino-2,4-difluorobenzonitrile hydrochloride , a critical fluorinated intermediate used in the synthesis of kinase inhibitors and other bioactive small molecules.[1]
CAS (HCl Salt): 2089258-01-3 | CAS (Free Base): 952285-54-0[1]
Executive Summary
5-Amino-2,4-difluorobenzonitrile hydrochloride is a high-value pharmacophore building block characterized by a unique substitution pattern on the benzene ring.[1] The presence of two fluorine atoms at the 2- and 4-positions, combined with an electron-withdrawing nitrile group (C1) and an electron-donating amino group (C5), creates a "push-pull" electronic system.[1] This specific arrangement is highly sought after in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation sites) and fine-tune the pKa of resulting drug candidates.[1] It is widely employed in the synthesis of AKR1C3-dependent KARS inhibitors and next-generation antimicrobials.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
Molecular Specifications
| Property | Data |
| IUPAC Name | 5-Amino-2,4-difluorobenzonitrile hydrochloride |
| Common Synonyms | 5-Amino-2,4-difluorobenzonitrile HCl; 2,4-Difluoro-5-aminobenzonitrile HCl |
| Molecular Formula | C |
| Molecular Weight | 190.58 g/mol (Salt) / 154.12 g/mol (Base) |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | HCl Salt: Soluble in water, DMSO, Methanol.[1][2][3][4][5][6] Free Base: Soluble in EtOAc, DCM; sparingly soluble in water.[1] |
Structural Logic & Electronic Effects
The reactivity of this compound is dictated by the interplay of its substituents:
-
Nitrile (C1): Strongly electron-withdrawing (
, ), activating the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[1] -
Fluorines (C2, C4): Provide metabolic blockade.[1] The C4-fluorine is activated for S
Ar reactions by the para-nitrile, though the adjacent amino group mitigates this.[1] -
Amine (C5): Electron-donating (
), it increases electron density at C2 (para) and C4 (ortho), counteracting the activation by the nitrile group.[1] This makes the molecule stable enough to be handled but reactive enough for diazotization or coupling reactions.[1]
Figure 1: Electronic relationship between functional groups. The nitrile activates positions 2 and 4, while the amine stabilizes them, creating a tunable reactivity profile.[1]
Synthetic Pathway & Experimental Protocols
The most robust industrial route to 5-Amino-2,4-difluorobenzonitrile involves the nitration of 2,4-difluorobenzonitrile followed by a selective reduction.[1] This method avoids the formation of regioisomers common in other pathways.[1]
Step 1: Regioselective Nitration
The starting material, 2,4-difluorobenzonitrile, directs the incoming nitro group to the C5 position.[1] C5 is meta to the directing nitrile group and ortho to the C4-fluorine, making it the most favorable site for electrophilic aromatic substitution.[1]
-
Reagents: KNO
, H SO .[1] -
Conditions: 0°C to Room Temperature.
Step 2: Chemoselective Reduction (Protocol)
Objective: Reduce the nitro group to an amine without hydrolyzing the nitrile or hydrodefluorinating the ring.[1] Method: Iron/Ammonium Chloride reduction (Bechamp reduction) is preferred over catalytic hydrogenation (Pd/C) to prevent accidental reduction of the nitrile or C-F bond cleavage.[1]
Detailed Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Solvent System: Charge the flask with 2,4-difluoro-5-nitrobenzonitrile (5.0 g, 27.2 mmol) , Ethanol (30 mL), and Water (10 mL).
-
Activation: Add Ammonium Chloride (7.26 g, 135.8 mmol) and Iron Powder (7.58 g, 135.8 mmol) .
-
Reaction: Heat the suspension to 80°C for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes) until the starting material is consumed.[1]
-
Workup:
-
Salt Formation (HCl): Dissolve the crude yellow solid in minimal Ethyl Acetate.[1] Add 4M HCl in Dioxane dropwise at 0°C. The hydrochloride salt will precipitate as an off-white solid.[1] Filter and dry under nitrogen.[1]
Figure 2: Synthetic workflow from commercial starting materials to the hydrochloride salt.
Chemical Reactivity & Applications[1][4][7][9][10]
Sandmeyer & Diazotization Utility
The primary utility of the 5-amino group is its conversion into other functional groups via diazonium salts.[1]
-
Sandmeyer Reaction: Conversion to 5-Cl, 5-Br, or 5-CN derivatives.[1]
-
Balz-Schiemann: Conversion to 5-F (yielding 2,4,5-trifluorobenzonitrile).[1]
-
Hydrolysis: The nitrile group can be hydrolyzed to the corresponding benzoic acid (5-amino-2,4-difluorobenzoic acid) using NaOH/H
O , usually after the amine has been derivatized to prevent side reactions.[1]
Nucleophilic Aromatic Substitution (S Ar)
While the amine deactivates the ring, the strong electron-withdrawing nature of the nitrile group still permits S
-
Regioselectivity: Nucleophiles (e.g., morpholine, piperazine) will preferentially attack C4 (para to CN) over C2, driven by the resonance stabilization of the Meisenheimer complex by the nitrile.[1]
Handling, Safety, and Storage[1][11]
Toxicological Profile
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][8]
Storage & Stability[1]
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1]
-
Temperature: Store at 2–8°C for long-term stability.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which will liberate the free aniline).[1]
Analytical Profiling
To validate the integrity of the compound, use the following markers:
-
1H NMR (DMSO-d6): Look for the broad exchangeable protons of the NH
group (if salt) or NH (if base) around 5.0–7.0 ppm.[1] The aromatic protons will appear as two distinct multiplets due to F-H coupling.[1] -
19F NMR: Essential for confirming the 2,4-substitution pattern.[1] Expect two distinct signals with complex splitting patterns due to H-F and F-F coupling.[1]
References
-
Synthesis of 5-amino-2,4-difluorobenzonitrile
-
Physical Properties & Safety Data
-
Chemical Structure & Identifiers
Sources
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- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. WO2022022680A1 - Nitrogen-containing fused ring derivative inhibitor, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 6. PubChemLite - C7H4F2N2 - Explore [pubchemlite.lcsb.uni.lu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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